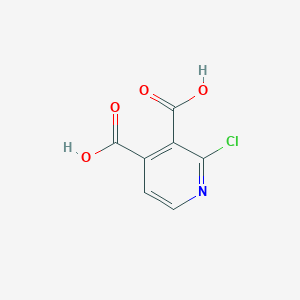

2-chloropyridine-3,4-dicarboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-5-4(7(12)13)3(6(10)11)1-2-9-5/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFHNAPSEFZPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376262 | |

| Record name | 2-chloropyridine-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215306-02-8 | |

| Record name | 2-chloropyridine-3,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloropyridine-3,4-dicarboxylic Acid from Pyridine Derivatives

Executive Summary

2-Chloropyridine-3,4-dicarboxylic acid is a highly functionalized heterocyclic compound of significant interest as a versatile building block in the synthesis of pharmaceuticals and advanced materials. Its specific substitution pattern, featuring a chlorine atom and two adjacent carboxylic acid groups, presents unique synthetic challenges related to regioselectivity and functional group compatibility. This guide provides an in-depth, technically-grounded methodology for the rational synthesis of this target molecule. The strategy pivots from readily available pyridine derivatives, specifically 3,4-lutidine (3,4-dimethylpyridine), and proceeds through a logical two-stage process: regioselective chlorination at the C2 position, followed by the exhaustive oxidation of the methyl side chains. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the critical parameters that govern the success of each transformation, designed for researchers and professionals in chemical and drug development.

Introduction: Strategic Considerations in Pyridine Functionalization

The pyridine nucleus is a cornerstone of medicinal chemistry, but its inherent electronic properties—a π-deficient ring system—dictate a reactivity pattern that can complicate targeted functionalization. Direct electrophilic substitution is often difficult and typically directs to the C3 position, while nucleophilic substitution requires harsh conditions or pre-activation of the ring. The synthesis of a molecule as densely functionalized as this compound, therefore, demands a carefully planned, multi-step approach rather than a direct conversion from the parent pyridine.

The strategy outlined herein was developed based on the principles of logical retrosynthesis, identifying 3,4-lutidine as an optimal starting material. This choice is predicated on two key factors:

-

Inherent Functionality: The methyl groups at C3 and C4 serve as latent carboxylic acids, which can be unmasked in a late-stage oxidation step.

-

Activation for Chlorination: The pyridine nitrogen allows for the formation of an N-oxide, a crucial transformation that electronically activates the C2 and C6 positions for regioselective nucleophilic attack, enabling the introduction of the chloro substituent.

This approach circumvents the challenges of direct C-H activation on an unactivated pyridine ring and provides a robust and scalable pathway to the desired product.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages, each designed to install the required functionality in a controlled manner. The workflow is designed to first establish the halogen substitution pattern on the robust lutidine core before proceeding to the more sensitive oxidation step.

Caption: Overall synthetic pathway from 3,4-lutidine.

Part 1: Synthesis of 2-Chloro-3,4-lutidine Intermediate

This initial stage focuses on the regioselective introduction of a chlorine atom at the C2 position of the pyridine ring. This is achieved via a classic activation strategy involving the corresponding N-oxide.

The direct chlorination of 3,4-lutidine is non-selective. To overcome this, the pyridine nitrogen is first oxidized to an N-oxide. This transformation has a profound electronic effect: it increases the electron density at the C2 and C6 positions, making them susceptible to attack by chlorinating agents that subsequently act as both the chlorine source and facilitate deoxygenation.

When 3,4-lutidine-N-oxide is treated with phosphorus oxychloride (POCl₃), the nucleophilic N-oxide oxygen attacks the electrophilic phosphorus atom. This is followed by a rearrangement and attack of a chloride ion at the activated C2 position. A final elimination step rearomatizes the ring and removes the oxygen, yielding the 2-chloro derivative.[1][2]

Caption: Mechanistic flow for chlorination via N-oxide.

Protocol 1A: N-Oxidation of 3,4-Lutidine

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 3,4-lutidine (1.0 eq) and glacial acetic acid (5.0 vol).

-

Reaction Initiation: Cool the solution to 0-5 °C in an ice bath. Slowly add hydrogen peroxide (30% aq. solution, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.

-

Reaction Execution: After the addition is complete, heat the mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid and peroxide by the slow addition of a saturated sodium bicarbonate or sodium sulfite solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform (3 x 5 vol).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-lutidine-N-oxide, which can often be used in the next step without further purification.

Protocol 1B: Chlorination of 3,4-Lutidine-N-oxide

-

Reagent Setup: In a three-neck flask fitted with a dropping funnel, reflux condenser, and thermometer, place the crude 3,4-lutidine-N-oxide (1.0 eq).

-

Reaction Initiation: Cool the flask in an ice-water bath. Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise via the dropping funnel at a rate that maintains the internal temperature below 20 °C.

-

Reaction Execution: After the addition, slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours. The reaction color will typically darken.

-

Work-up and Quenching: Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a solid base like sodium carbonate or by careful addition of concentrated NaOH solution until the pH is ~8-9. Extract the product with diethyl ether or ethyl acetate (3 x 5 vol).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 2-chloro-3,4-lutidine can be purified by vacuum distillation or column chromatography.

| Parameter | Expected Value |

| Product | 2-Chloro-3,4-lutidine |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol |

| Typical Yield | 65-80% over two steps |

| Appearance | Colorless to pale yellow liquid |

Part 2: Oxidation to this compound

The final stage of the synthesis involves the conversion of the two methyl groups of the intermediate into carboxylic acids. This requires a powerful oxidizing agent capable of withstanding the relatively deactivated nature of the pyridine ring.

The oxidation of alkyl side chains on aromatic rings is a classic transformation. Potassium permanganate (KMnO₄) is a highly effective and common reagent for this purpose.[3][4] The reaction proceeds via a radical mechanism involving the abstraction of a benzylic-type hydrogen atom from the methyl group by the permanganate species. This is followed by a series of oxidative steps that ultimately cleave the C-H bonds and form the carboxylate.

The reaction is typically performed in an aqueous medium under neutral or slightly alkaline conditions. The use of heat is necessary to drive the reaction to completion. A significant excess of KMnO₄ is required to ensure both methyl groups are fully oxidized. The reaction produces manganese dioxide (MnO₂) as a solid byproduct, which must be removed during the work-up.

-

Reagent Setup: Suspend 2-chloro-3,4-lutidine (1.0 eq) in water (20 vol) in a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

-

Reaction Initiation: Heat the mixture to 80-90 °C. Prepare a solution of potassium permanganate (KMnO₄, ~4.5-5.0 eq) in water.

-

Reaction Execution: Add the KMnO₄ solution portion-wise to the stirred, hot suspension over 2-3 hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of MnO₂ will form. Maintain the temperature and stirring for an additional 4-6 hours after the final addition, or until TLC analysis shows the absence of starting material.

-

Work-up and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water to recover any adsorbed product.

-

Product Isolation: Combine the filtrate and washings. Cool the clear, colorless, or pale yellow solution in an ice bath.

-

Precipitation: Carefully acidify the solution to a pH of ~2-3 by the dropwise addition of concentrated hydrochloric acid. The target product, this compound, is sparingly soluble in acidic aqueous media and will precipitate as a white or off-white solid.

-

Purification: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

| Parameter | Expected Value |

| Product | This compound |

| CAS Number | 215306-02-8[5] |

| Molecular Formula | C₇H₄ClNO₄ |

| Molecular Weight | 201.57 g/mol |

| Typical Yield | 50-70% |

| Appearance | White to off-white solid |

| Melting Point | >250 °C (with decomposition) |

Safety and Handling

This synthetic procedure involves hazardous materials and requires appropriate safety precautions.

-

Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Quenching must be done slowly and cautiously on ice.

-

Potassium Permanganate (KMnO₄): Strong oxidizer. Can cause fires upon contact with combustible materials. Avoid creating dust.

-

Acid/Base Neutralizations: These steps can be highly exothermic. Perform additions slowly and with adequate cooling.

Conclusion

The synthesis of this compound is effectively achieved through a robust, two-stage process starting from 3,4-lutidine. The strategic use of N-oxidation provides the necessary activation for regioselective chlorination, while a subsequent vigorous oxidation with potassium permanganate successfully converts the methyl side chains to the desired carboxylic acids. This guide provides a detailed, mechanistically-supported framework for the laboratory-scale preparation of this valuable synthetic intermediate, empowering researchers in the fields of medicinal chemistry and materials science.

References

- 1. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 2. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]

- 3. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. a2bchem.com [a2bchem.com]

An In-depth Technical Guide to the Formation of 2-Chloropyridine-3,4-dicarboxylic Acid: Mechanisms, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Functionalized Pyridine Scaffolds

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The strategic functionalization of the pyridine nucleus with substituents such as halogens and carboxylic acids provides chemists with powerful tools to modulate the physicochemical and pharmacological properties of molecules. This guide focuses on the synthesis of a particularly valuable, yet less documented, building block: 2-chloropyridine-3,4-dicarboxylic acid . Understanding the intricacies of its formation is paramount for its effective utilization in the synthesis of novel chemical entities with therapeutic potential.[2][3][4]

I. Plausible Mechanistic Pathways to this compound

The formation of this compound is not a trivial transformation and typically involves a multi-step synthetic sequence. While a single, universally established route is not prominently featured in the literature, a logical and chemically sound pathway can be constructed by amalgamating established organic reactions. A plausible and efficient synthesis commences from a readily available starting material, such as 3-aminopyridine, and proceeds through a series of transformations including chlorination, cyanation, and subsequent hydrolysis and oxidation.

Step 1: Diazotization and Sandmeyer-type Chlorination of 3-Aminopyridine

The initial introduction of the chlorine atom at the 2-position of the pyridine ring, ortho to the nitrogen, can be effectively achieved from 3-aminopyridine via a Sandmeyer-type reaction.

Mechanism:

The reaction is initiated by the diazotization of 3-aminopyridine in the presence of a strong acid, typically hydrochloric acid (HCl), and a nitrite source, such as sodium nitrite (NaNO₂). This generates a highly reactive diazonium salt intermediate. The subsequent introduction of a copper(I) chloride (CuCl) catalyst facilitates the displacement of the diazonium group with a chloride ion, yielding 2-chloro-3-aminopyridine. The use of nitrosyl chloride in a hydrochloric acid-saturated solution also presents a viable method for this transformation.[5]

Caption: Diazotization of 3-aminopyridine followed by a Sandmeyer reaction.

Step 2: Introduction of a Carboxylic Acid Precursor at the 3-Position

With the 2-position chlorinated, the next strategic move is the introduction of a functional group at the 3-position that can be converted into a carboxylic acid. A common and effective method is the introduction of a nitrile group, which can be subsequently hydrolyzed. This can be achieved through another Sandmeyer reaction on 2-chloro-3-aminopyridine.

Mechanism:

The 2-chloro-3-aminopyridine is diazotized as described previously. The resulting diazonium salt is then treated with copper(I) cyanide (CuCN) to yield 2-chloro-3-cyanopyridine. This reaction proceeds through a similar radical or organocopper intermediate mechanism as the chloro-substitution.

Step 3 & 4: Hydrolysis and Oxidation to Form the Dicarboxylic Acid

The final and most challenging step is the formation of the two carboxylic acid groups at the 3- and 4-positions. This is likely achieved through a two-stage process: hydrolysis of the nitrile and subsequent oxidation of the pyridine ring.

Mechanism of Hydrolysis:

The nitrile group at the 3-position of 2-chloro-3-cyanopyridine is hydrolyzed to a carboxylic acid under acidic or basic conditions. This well-established reaction proceeds via a carboxamide intermediate.

Mechanism of Oxidation:

The introduction of the second carboxylic acid at the 4-position necessitates an oxidative process. This can be a demanding transformation due to the electron-deficient nature of the pyridine ring, which is further deactivated by the presence of the chloro and carboxyl substituents. Strong oxidizing agents are typically required. One plausible approach involves the oxidation of a suitable precursor, such as a methyl group at the 4-position, if the synthesis is started from a substituted pyridine.

Alternatively, a more direct but challenging approach would be the direct oxidation of the C-H bond at the 4-position. This often requires harsh conditions and may result in low yields. The oxidation of quinoline to quinolinic acid (pyridine-2,3-dicarboxylic acid) with strong oxidizing agents like potassium permanganate (KMnO₄) or sodium chlorate in the presence of a catalyst demonstrates the feasibility of oxidizing a fused aromatic system to a pyridine dicarboxylic acid.[6][7] A similar principle could be applied to a suitably substituted chloropyridine.

Caption: Hydrolysis of the nitrile followed by oxidation to form the dicarboxylic acid.

II. Experimental Protocol: A Proposed Synthetic Route

Materials and Reagents:

| Reagent | Purity | Supplier |

| 3-Aminopyridine | ≥98% | Standard chemical supplier |

| Hydrochloric Acid (conc.) | 37% | Standard chemical supplier |

| Sodium Nitrite | ≥97% | Standard chemical supplier |

| Copper(I) Chloride | ≥97% | Standard chemical supplier |

| Copper(I) Cyanide | ≥98% | Standard chemical supplier |

| Potassium Permanganate | ≥99% | Standard chemical supplier |

| Sodium Hydroxide | ≥97% | Standard chemical supplier |

| Dichloromethane | ACS grade | Standard chemical supplier |

| Ethanol | 95% | Standard chemical supplier |

Step-by-Step Methodology:

Part 1: Synthesis of 2-Chloro-3-aminopyridine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-aminopyridine in concentrated hydrochloric acid, maintaining the temperature below 5 °C with an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite via the dropping funnel, ensuring the temperature does not exceed 5 °C.

-

Continue stirring for 30 minutes after the addition is complete to ensure full diazotization.

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the crude product.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Part 2: Synthesis of 2-Chloro-3-cyanopyridine

-

Repeat the diazotization procedure as described in Part 1, starting from 2-chloro-3-aminopyridine.

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Heat the reaction mixture to 50-60 °C until the reaction is complete.

-

Cool the mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude 2-chloro-3-cyanopyridine by column chromatography or recrystallization.

Part 3: Synthesis of this compound

-

Reflux the 2-chloro-3-cyanopyridine in a concentrated solution of hydrochloric acid or a sodium hydroxide solution to hydrolyze the nitrile group to a carboxylic acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture to precipitate the crude 2-chloropyridine-3-carboxylic acid.

-

Dissolve the crude product in an aqueous solution of a strong base (e.g., NaOH).

-

Slowly add a strong oxidizing agent, such as potassium permanganate, in portions while monitoring the temperature.

-

After the reaction is complete (indicated by the disappearance of the permanganate color), quench any excess oxidizing agent.

-

Filter the reaction mixture to remove any inorganic precipitates.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the final product, this compound.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

III. Applications in Drug Discovery and Development

While this compound may not be a household name in the pharmaceutical industry, its value lies in its potential as a versatile intermediate for the synthesis of more complex molecules.[2][3][4] The presence of three distinct functional groups—a chloro substituent and two carboxylic acids—on a pyridine scaffold provides a rich platform for chemical diversification.

The chloro group can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. The two carboxylic acid groups can be differentially functionalized to form esters, amides, or other derivatives. This trifunctional nature makes this compound an attractive building block for the construction of compound libraries for high-throughput screening in drug discovery programs. The rigid pyridine core provides a well-defined three-dimensional orientation for the appended functional groups, which is crucial for specific interactions with biological targets.

Although direct incorporation into a marketed drug is not widely documented, its structural motifs are present in various biologically active compounds. For instance, pyridine dicarboxylic acids are known to be key components in various therapeutic agents. The principles behind its synthesis are fundamental to the production of many pharmaceutical intermediates.

IV. Conclusion

V. References

-

EP0372654A3, "Preparation of 2-chloropyridine 3-carboxylic acid esters," Google Patents, published 1991-04-17.

-

"Organic Syntheses Procedure," Organic Syntheses, accessed 2025-12-31.

-

EP0372654A2, "Preparation of 2-chloropyridine 3-carboxylic acid esters," Google Patents, published 1990-06-13.

-

US3153044A, "Process for the preparation of 2-chloropyridine," Google Patents, issued 1964-10-13.

-

US5283338A, "Process for the preparation of 2-chloropyridines," Google Patents, issued 1994-02-01.

-

"Reaction of 2-Chloropyridine-3,4-dicarbonitrile with Anilines. Synthesis of 2-(Arylamino)pyridine-3,4-dicarbonitriles," ResearchGate, published August 2021.

-

"Chemical & Pharma Intermediates by Application," Mallak Specialties Pvt Ltd, accessed 2025-12-31.

-

US5614636A, "Process for the preparation of 2,4-pyridine dicarboxylic acid," Google Patents, issued 1997-03-25.

-

"Synthesis of 2, 3-pyridine-dicarboxylic acid," ResearchGate, published 2025-08-07.

-

"Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride," ResearchGate, published 2025-08-10.

-

"Novel and Efficient Procedure for the Preparation of Two Pyridine Dicarboxylic Acid Derivatives," ResearchGate, published 2025-08-09.

-

"A preparation of 2-chloropyridine," ResearchGate, published 2025-08-06.

-

"this compound," Acros Pharmatech, accessed 2025-12-31.

-

"Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development," Mlunias, accessed 2025-12-31.

-

"Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog," ResearchGate, published 2025-08-01.

-

"Pharma API Intermediates," Pharma Noble Chem Ltd, accessed 2025-12-31.

-

"The Critical Role of Intermediates in Pharmaceutical Manufacturing," Saurav Chemicals, accessed 2025-12-31.

-

"Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents," MDPI, published 2011-12-07.

-

"Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies," MDPI, published 2022-10-12.

-

"Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog," PMC, published 2025-08-05.

-

"Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging," PMC, published 2018-01-23.

-

"Synthesis of 2, 3-pyridine-dicarboxylic acid," ResearchGate, published 2025-08-07.

-

WO2016083956A1, "Substantially pure vemurafenib and its salts," Google Patents, published 2016-06-02.

-

"Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging," PMC, published 2018-01-23.

-

"Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs," Preprints.org, published 2024-04-25.

-

"The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design," PMC, published 2021-10-13.

References

- 1. mlunias.com [mlunias.com]

- 2. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 3. scllifesciences.com [scllifesciences.com]

- 4. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

An In-depth Technical Guide to 2-Chloropyridine-3,4-dicarboxylic Acid (CAS 215306-02-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloropyridine-3,4-dicarboxylic acid (CAS Number: 215306-02-8), a pyridine derivative of interest in medicinal chemistry and materials science. This document delves into the compound's physicochemical properties, outlines a plausible synthetic pathway, and presents predicted spectral data based on analogous structures due to the current absence of experimentally derived spectra in public databases. Furthermore, this guide explores the potential biological activities of this compound class, discusses relevant analytical methodologies, and provides detailed protocols for its synthesis and analysis. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge and practical insights into this intriguing molecule.

Introduction

Pyridine dicarboxylic acids and their halogenated derivatives represent a significant class of heterocyclic compounds that are integral to the development of novel therapeutic agents and functional materials. Their rigid scaffold and the presence of multiple functional groups allow for diverse chemical modifications, making them versatile building blocks in organic synthesis. This compound, in particular, presents a unique combination of a chlorinated pyridine ring and two carboxylic acid moieties, suggesting potential applications as a metal-chelating agent, a precursor for pharmacologically active amides and esters, and a monomer for specialty polymers. This guide aims to consolidate the available information on this compound and provide a predictive analysis of its spectral characteristics to facilitate further research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These have been collated from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 215306-02-8 | N/A |

| Molecular Formula | C₇H₄ClNO₄ | N/A |

| Molecular Weight | 201.57 g/mol | N/A |

| Appearance | White to off-white solid | [1] |

| IUPAC Name | This compound | N/A |

Synthesis

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process involving nitration, reduction, diazotization-cyclization, and finally, oxidation.

Caption: General four-step synthesis of this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

The following is a generalized, step-by-step protocol for the synthesis of a chloropyridine dicarboxylic acid, adapted from established methods for related compounds.[3] Note: This protocol has not been optimized for the specific synthesis of this compound and should be adapted and optimized by the user.

Step 1: Oxidation of Quinoline to 2,3-Pyridinedicarboxylic Acid

-

To a stirred solution of quinoline in an appropriate solvent (e.g., water or a mixed aqueous-organic system), add a strong oxidizing agent such as potassium permanganate (KMnO₄) or sodium chlorate in the presence of a catalyst like cupric sulfate.[3]

-

Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the mixture and filter to remove manganese dioxide or other inorganic byproducts.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the crude 2,3-pyridinedicarboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for purification.

Step 2: Chlorination of 2,3-Pyridinedicarboxylic Acid

This step is hypothetical and requires experimental validation.

-

Suspend the 2,3-pyridinedicarboxylic acid in a suitable chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Gently heat the mixture under reflux in a fume hood until the evolution of gas ceases and the solid has dissolved.

-

Carefully remove the excess chlorinating agent by distillation under reduced pressure.

-

The resulting crude 2-chloro-3,4-pyridinedicarbonyl dichloride can then be hydrolyzed by the cautious addition of water to yield this compound.

-

The final product can be purified by recrystallization.

Spectral Properties

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted spectral data based on the analysis of structurally similar compounds and established principles of spectroscopy.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the two carboxylic acid groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5-8.8 | Doublet | 1H | H-6 | Deshielded due to proximity to the nitrogen atom and the adjacent carboxylic acid. |

| ~7.8-8.1 | Doublet | 1H | H-5 | Influenced by the adjacent carboxylic acid and the chlorine atom. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C=O (C-7) | Carboxylic acid carbonyl carbon. |

| ~163-168 | C=O (C-8) | Carboxylic acid carbonyl carbon. |

| ~150-155 | C-2 | Carbon bearing the chlorine atom, deshielded. |

| ~148-152 | C-6 | Aromatic carbon adjacent to nitrogen. |

| ~138-142 | C-4 | Aromatic carbon bearing a carboxylic acid group. |

| ~125-130 | C-3 | Aromatic carbon bearing a carboxylic acid group. |

| ~122-127 | C-5 | Aromatic carbon. |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the carboxylic acid groups and the chlorine atom.

Predicted Fragmentation Pathway:

Caption: Predicted EI mass spectrometry fragmentation of this compound.

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the O-H, C=O, C=C, C=N, and C-Cl functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1700-1730 | Strong | C=O stretch (carboxylic acid) |

| 1550-1600 | Medium | C=C and C=N ring stretching |

| 1400-1450 | Medium | C-O-H in-plane bend |

| 1200-1300 | Strong | C-O stretch |

| 700-800 | Medium | C-Cl stretch |

Potential Biological Activity

While no specific biological activity has been reported for this compound, the broader class of pyridine carboxylic acid derivatives has shown a wide range of pharmacological effects.

-

Antimicrobial Activity: Many pyridine derivatives exhibit antibacterial and antifungal properties.[4] The presence of the chlorine atom and carboxylic acid groups could contribute to this activity by interacting with microbial enzymes or cell membranes.

-

Anticancer Activity: Some pyridine dicarboxylic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5][6] The mechanism of action often involves the induction of apoptosis.

-

Enzyme Inhibition: The structural features of this compound suggest it could act as an inhibitor for various enzymes, a property that is common among pyridine carboxylic acid isomers.[7]

Further research is required to elucidate the specific biological profile of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis and purification of this compound.

Proposed HPLC Method:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure the carboxylic acid groups are protonated.

-

Detection: UV detection at a wavelength around 210-220 nm and 260-270 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Protocol for HPLC Analysis:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of standards for calibration.

-

Set up the HPLC system with the specified column and mobile phase.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject the standards and the sample.

-

Analyze the resulting chromatograms to determine the retention time and peak area for quantification.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on its structure as a chlorinated organic acid, it should be handled with care. The safety data for the related compound, 2-chloropyridine, indicates that it is harmful if swallowed, and can cause skin and eye irritation.[6][7]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound with significant potential for applications in medicinal chemistry and materials science. While experimental data for this specific molecule is currently limited, this guide provides a solid foundation for future research by offering predicted physicochemical and spectral properties, a plausible synthetic route, and relevant analytical methodologies. The structural motifs present in this molecule suggest a range of potential biological activities that warrant further investigation. It is our hope that this technical guide will serve as a catalyst for new discoveries and applications involving this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, interaction with DNA and cytotoxicity of Pd(ii) and Pt(ii) complexes containing pyridine carboxylic acid ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-chloropyridine-3,4-dicarboxylic acid

This guide provides a detailed technical analysis of the molecular structure and conformational landscape of 2-chloropyridine-3,4-dicarboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. By integrating theoretical principles with established experimental and computational methodologies, this document offers a comprehensive framework for understanding and investigating this complex heterocyclic compound.

Introduction: The Significance of Substituted Pyridine Dicarboxylic Acids

Substituted pyridine dicarboxylic acids are a class of compounds with significant applications in medicinal chemistry, materials science, and coordination chemistry.[1][2] The spatial arrangement of the functional groups, dictated by the molecule's conformation, is critical to its chemical reactivity, biological activity, and physical properties. This compound, with its chlorine substituent and two adjacent carboxylic acid groups on a pyridine scaffold, presents a fascinating case for conformational analysis due to the interplay of steric and electronic effects, as well as the potential for intramolecular hydrogen bonding.[3][4] Understanding the preferred three-dimensional structure of this molecule is paramount for predicting its interactions with biological targets and for the rational design of novel therapeutics and functional materials.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol .[5] Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and two carboxylic acid groups at the 3- and 4-positions.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNO₄ | A2B Chem[5] |

| Molecular Weight | 201.56 g/mol | A2B Chem[5] |

| CAS Number | 215306-02-8 | A2B Chem[5] |

The pyridine ring is an aromatic heterocycle, and the presence of the electronegative nitrogen atom and the chlorine atom influences the electron distribution within the ring, impacting the acidity of the carboxylic acid protons and the molecule's overall reactivity.

Conformational Analysis: A Theoretical Exploration

The conformation of this compound is primarily determined by the orientation of the two carboxylic acid groups relative to the pyridine ring and to each other. The key factors governing the conformational landscape are:

-

Rotation around the C-C single bonds: The bonds connecting the carboxylic acid groups to the pyridine ring allow for rotation, leading to various possible spatial arrangements.

-

Steric Hindrance: The bulky chlorine atom at the 2-position and the adjacent carboxylic acid group at the 3-position can lead to steric clashes, disfavoring certain conformations.

-

Intramolecular Hydrogen Bonding: The proximity of the two carboxylic acid groups creates the potential for the formation of intramolecular hydrogen bonds, which can significantly stabilize specific conformations.[3][4]

Potential Conformations and the Role of Intramolecular Hydrogen Bonding

Several plausible conformations can be envisioned, primarily differing in the orientation of the hydroxyl groups of the carboxylic acids. The formation of an intramolecular hydrogen bond between the carbonyl oxygen of one carboxylic acid group and the hydroxyl proton of the other is a strong driving force for a more planar and rigid conformation.[3][4]

Caption: Molecular structure of this compound.

Based on studies of similar dicarboxylic acids, a conformation featuring a seven-membered ring-like structure stabilized by an intramolecular hydrogen bond is expected to be of low energy.[3][4]

Computational Chemistry as a Predictive Tool

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for predicting the molecular structure and conformational preferences of this compound.[6][7]

Proposed Computational Workflow

A reliable computational protocol for investigating this molecule would involve the following steps:

-

Initial Structure Generation: Generation of several plausible starting conformations, including those with and without intramolecular hydrogen bonds.

-

Geometry Optimization: Optimization of the geometry of each conformer to find the local energy minima on the potential energy surface. A common and effective level of theory for such systems is the B3LYP functional with a 6-311+G(d,p) basis set.[6][8]

-

Frequency Calculations: Performance of frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

-

Relative Energy Calculation: Comparison of the energies of the optimized conformers to determine the most stable conformation.

-

Analysis of Non-Covalent Interactions: Utilization of techniques like Quantum Theory of Atoms in Molecules (QTAIM) to characterize and quantify the strength of any intramolecular hydrogen bonds.[1][3]

Caption: Proposed DFT workflow for conformational analysis.

Proposed Experimental Validation

The theoretical predictions from computational studies should ideally be validated through experimental techniques.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive information about the solid-state conformation of this compound. The resulting crystal structure would reveal precise bond lengths, bond angles, and torsional angles, and would unequivocally show the presence and geometry of any intramolecular hydrogen bonds.[9] The crystal structure of the related 2-chloropyridine-3-carboxylic acid shows a planar molecule with intermolecular hydrogen bonding.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy in a suitable solvent can provide valuable insights into the solution-phase conformation. The chemical shifts of the carboxylic acid protons can be indicative of hydrogen bonding. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could potentially be used to probe through-space proximities between protons, providing evidence for specific conformations.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for studying hydrogen bonding. The O-H stretching frequency of the carboxylic acid groups is sensitive to their environment. The presence of a broad absorption band at a lower frequency (around 2500-3300 cm⁻¹) compared to the sharp band for a free O-H group (around 3500-3700 cm⁻¹) is a strong indicator of hydrogen bonding.[3]

Synthesis and Characterization

The synthesis of this compound can be approached through various synthetic routes. A plausible method involves the oxidation of a suitable precursor, such as 2-chloro-3,4-dimethylpyridine. A general synthesis route starting from pyridine has been described, involving nitration, reduction, diazotization-cyclization, and finally oxidation.[5]

Caption: A potential synthetic pathway to the target molecule.[5]

Purification of the final product would likely involve recrystallization, and its identity and purity would be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Conclusion

The molecular structure and conformational preferences of this compound are governed by a delicate balance of steric and electronic effects, with intramolecular hydrogen bonding playing a pivotal role. While experimental data for this specific molecule is scarce, a robust understanding of its structure can be achieved through a synergistic approach combining theoretical modeling with targeted experimental validation. The computational and experimental workflows outlined in this guide provide a clear path for researchers to elucidate the three-dimensional structure of this and related molecules, which is essential for advancing their application in drug discovery and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Review Reports - Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies | MDPI [mdpi.com]

- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 5. a2bchem.com [a2bchem.com]

- 6. benchchem.com [benchchem.com]

- 7. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Chloropyridine-3,4-dicarboxylic Acid: A Predictive and Interpretive Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-chloropyridine-3,4-dicarboxylic acid. In the absence of readily available, experimentally verified spectra for this specific compound, this document serves as a predictive and interpretive resource for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a detailed forecast of the spectral characteristics of this molecule. This approach is grounded in the analysis of structurally analogous compounds and the fundamental principles of spectroscopic interpretation.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique arrangement of functional groups on a pyridine ring, which dictates its electronic and, consequently, its spectroscopic properties. The presence of an electron-withdrawing chlorine atom at the 2-position, and two carboxylic acid groups at the 3- and 4-positions, creates a distinct electronic environment that will be reflected in its NMR, IR, and MS spectra.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct aromatic proton signals and a broad signal for the carboxylic acid protons. The chemical shifts are predicted based on the electronic effects of the substituents. The chlorine atom and the carboxylic acid groups are electron-withdrawing, which will deshield the remaining ring protons, causing them to appear at a lower field (higher ppm).

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | 8.0 - 8.3 | Doublet | 5.0 - 6.0 | This proton is ortho to the ring nitrogen and meta to a carboxylic acid group, leading to significant deshielding. It will be coupled to H-6. |

| H-6 | 8.8 - 9.1 | Doublet | 5.0 - 6.0 | This proton is ortho to the ring nitrogen and the chlorine atom, resulting in the most downfield shift. It will be coupled to H-5. |

| -COOH | 10.0 - 13.0 | Broad Singlet | - | The acidic protons of the carboxylic acids will appear as a broad singlet due to hydrogen bonding and chemical exchange. The signal may integrate to 2H. |

Experimental Protocol for ¹H NMR Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and slow down the exchange of the acidic protons.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-16 ppm.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The pyridine ring carbons and the carboxylic acid carbons will have distinct chemical shifts.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | 150 - 155 | The carbon bearing the chlorine atom will be significantly deshielded. |

| C-3 | 130 - 135 | The carbon attached to a carboxylic acid group. |

| C-4 | 145 - 150 | The carbon attached to a carboxylic acid group, also influenced by the para-nitrogen. |

| C-5 | 125 - 130 | Aromatic CH carbon. |

| C-6 | 150 - 155 | The carbon adjacent to the nitrogen atom is typically the most deshielded in the pyridine ring. |

| -COOH | 165 - 175 | The carbonyl carbons of the carboxylic acids will appear in the typical downfield region for such functional groups. Two distinct signals may be observed. |

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, apply a Fourier transform, phase correction, and baseline correction.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Stretching, indicative of hydrogen bonding. |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching. |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong | Stretching. The presence of two carboxylic acid groups may lead to a broad or split peak. |

| C=C, C=N (Aromatic Ring) | 1450 - 1600 | Medium to Strong | Ring stretching vibrations. |

| C-Cl | 700 - 800 | Strong | Stretching. |

Experimental Protocol for FTIR Acquisition:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Caption: General workflow for the spectroscopic characterization of an organic compound.

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Ion | Interpretation |

| 201/203 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl. |

| 184/186 | [M-OH]⁺ | Loss of a hydroxyl radical from a carboxylic acid group. |

| 156/158 | [M-COOH]⁺ | Loss of a carboxyl group. |

| 111 | [M-COOH-Cl]⁺ | Subsequent loss of a chlorine atom. |

| 75 | [C₅H₄N]⁺ | Pyridine ring fragment. |

Experimental Protocol for Mass Spectrometry Acquisition:

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Scan a mass range of m/z 50-500.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The predicted NMR, IR, and MS data are based on the established principles of spectroscopy and the analysis of similar molecular structures. Researchers working with this compound can use this guide as a reference for interpreting their own experimentally obtained data, aiding in the confirmation of its synthesis and purity. The provided experimental protocols offer a starting point for the reliable acquisition of high-quality spectroscopic data.

A Technical Guide to the Thermal Stability and Degradation of 2-Chloropyridine-3,4-Dicarboxylic Acid

Abstract: The thermal stability of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development, influencing manufacturing, formulation, storage, and safety. This guide provides a comprehensive framework for characterizing the thermal properties of 2-chloropyridine-3,4-dicarboxylic acid, a heterocyclic compound with potential applications as a chemical intermediate.[1] In the absence of extensive existing literature on this specific molecule, this document serves as a practical, methodology-focused whitepaper. It details the theoretical underpinnings of its expected degradation pathways and presents robust, field-proven experimental protocols using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and hyphenated mass spectrometry techniques (TGA-MS). This guide is intended for researchers, chemists, and drug development professionals seeking to establish a comprehensive thermal stability profile for this and structurally related compounds.

Introduction: The Imperative of Thermal Characterization

This compound is a substituted pyridine derivative. Such molecules are common scaffolds in the synthesis of pharmaceuticals and agrochemicals.[1] The thermal stability of such an intermediate is a critical quality attribute (CQA). An uncharacterized thermal profile poses significant risks, including:

-

Manufacturing Inefficiencies: Uncontrolled degradation during heated reactions can lead to yield loss and the formation of impurities.

-

Safety Hazards: Rapid, exothermic decomposition can result in runaway reactions, posing a significant safety risk in process chemistry.[2]

-

Compromised Product Purity: Degradants can be difficult to remove and may possess their own toxicological profiles, jeopardizing the final product's safety and efficacy.

-

Reduced Shelf-Life: Long-term stability of the final API can be compromised if the initial stability of its precursors is not well understood.

This guide provides the scientific rationale and detailed protocols to proactively assess and mitigate these risks by thoroughly characterizing the thermal behavior of this compound.

Theoretical Framework for Thermal Degradation

The structure of this compound—featuring a chlorinated pyridine ring with two adjacent carboxylic acid groups—suggests several predictable degradation pathways. Understanding these theoretical routes is crucial for designing experiments and interpreting the resulting data.

2.1 Primary Degradation Mechanisms

-

Decarboxylation: The most anticipated degradation route for carboxylic acids is the loss of carbon dioxide (CO₂). For dicarboxylic acids, this can occur in one or two steps. The proximity of the two acid groups on the pyridine ring may influence the temperature at which decarboxylation occurs.

-

Dehydrochlorination: The loss of hydrogen chloride (HCl) is a common thermal degradation pathway for chlorinated organic compounds. This could occur through the interaction of the chloro-substituent with a hydrogen atom from a carboxylic acid group or the pyridine ring itself.

-

Ring Cleavage: At higher temperatures, the pyridine ring itself will fragment. The initial steps of decarboxylation and dehydrochlorination will significantly lower the temperature at which the ring structure begins to break apart.[3]

Based on these principles, a plausible, multi-step degradation pathway can be hypothesized. This provides a model that can be tested and refined using the analytical techniques described below.

Core Analytical Techniques for Thermal Stability Assessment

A multi-faceted approach combining several analytical techniques is essential for a comprehensive stability profile.

-

Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[4][5] It is the primary tool for determining decomposition temperatures and quantifying mass loss associated with specific degradation steps.[4]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[6][7] It is used to detect thermal events like melting, crystallization, and decomposition, and to determine whether these processes are endothermic (absorb heat) or exothermic (release heat).[8][9] An exothermic decomposition is a major red flag for process safety.[2]

-

TGA with Evolved Gas Analysis (TGA-MS/FTIR): Coupling a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to a TGA instrument allows for the real-time identification of gaseous molecules evolved during decomposition.[5][10] This is the most powerful method for confirming the proposed degradation pathways by directly detecting the evolved CO₂, HCl, and other fragments.[10][11]

The logical workflow for employing these techniques is outlined in the diagram below.

Caption: Experimental workflow for thermal stability characterization.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to generate accurate and reproducible data. The key to trustworthiness is a self-validating system, which includes proper instrument calibration, system suitability checks (e.g., blank runs), and the use of certified reference materials.

4.1 Protocol for Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal degradation.

-

Rationale: This protocol uses a slow heating rate to ensure good resolution between different degradation steps. An inert nitrogen atmosphere is used to prevent oxidative side reactions, isolating the inherent thermal stability.

-

Methodology:

-

Instrument Calibration: Calibrate the TGA balance and temperature using certified reference materials as per manufacturer guidelines.

-

Sample Preparation: Place 5-10 mg of this compound into an alumina crucible.[12] Ensure the sample is dry and forms a thin, even layer at the bottom of the crucible to promote uniform heating.

-

Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[11]

-

-

Data Acquisition: Record the mass, temperature, and time throughout the experiment.

-

Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of each mass loss step (T_onset) and the total mass loss for each step.

-

4.2 Protocol for Differential Scanning Calorimetry (DSC)

-

Objective: To identify melting point and detect the energy release (exotherm) or absorption (endotherm) associated with decomposition.

-

Rationale: Sealing the sample in a high-pressure crucible is critical to contain any evolved gases, ensuring that the measured heat flow corresponds to the decomposition event itself and not just vaporization.[2] This is crucial for safety assessment.

-

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.[2][9]

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a gold-plated high-pressure crucible.[2] Hermetically seal the crucible. Prepare an identical empty crucible to serve as the reference.

-

Atmosphere: Purge the DSC cell with nitrogen at 50 mL/min.

-

Thermal Program:

-

Equilibrate at 30 °C for 3 minutes.

-

Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min.[13]

-

-

Data Acquisition: Record the differential heat flow between the sample and reference crucibles as a function of temperature.

-

Analysis: Plot heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Integrate the peaks to determine the enthalpy (ΔH) of each event.

-

4.3 Protocol for TGA-Mass Spectrometry (TGA-MS)

-

Objective: To identify the chemical nature of the gases evolved during the mass loss events observed in TGA.

-

Rationale: By coupling the TGA outlet to a mass spectrometer, we can directly correlate mass loss with the evolution of specific molecules (e.g., a 44 amu loss corresponding to CO₂), providing definitive evidence for the degradation pathway.[10]

-

Methodology:

-

System Setup: Couple the TGA instrument to a quadrupole mass spectrometer via a heated transfer line (typically held at ~200 °C to prevent condensation).[10]

-

TGA Program: Run the same TGA protocol as described in Section 4.1.

-

MS Program: Set the MS to scan a mass-to-charge (m/z) range relevant to expected fragments, such as m/z 10-100. Key ions to monitor include:

-

m/z = 44 (CO₂)

-

m/z = 18 (H₂O)

-

m/z = 36/38 (HCl, isotopic pattern)

-

m/z = 113/115 (parent ion of potential chlorinated pyridine fragments)

-

-

Data Acquisition: Record the TGA data (mass vs. temp) and MS data (ion current for specific m/z values vs. temp) simultaneously.[14]

-

Analysis: Overlay the TGA mass loss curve with the MS ion current curves for the relevant fragments. A peak in the ion current for a specific m/z value that coincides with a mass loss step in the TGA confirms the identity of the evolved gas.[11]

-

Hypothetical Case Study: Data and Interpretation

To illustrate the application of these protocols, we present a set of hypothetical data for this compound.

5.1 Predicted Thermal Data

The expected results from TGA and DSC analyses are summarized in the tables below.

Table 1: Hypothetical TGA-MS Data

| Degradation Step | T_onset (°C) | Mass Loss (%) | Primary Evolved Gas (m/z) |

|---|---|---|---|

| 1 | ~180 °C | ~22% | CO₂ (44) |

| 2 | ~250 °C | ~22% | CO₂ (44) |

| 3 | ~320 °C | ~18% | HCl (36, 38) |

| 4 | >400 °C | Variable | Pyridine Fragments |

Table 2: Hypothetical DSC Data

| Event | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (ΔH, J/g) | Event Type |

|---|---|---|---|---|

| Melting | ~175 °C | ~178 °C | -95 | Endotherm |

| Decomposition | ~185 °C | ~210 °C | +250 | Exotherm |

5.2 Correlated Interpretation

-

Melting and Initial Decomposition: The DSC shows an endothermic melting event starting around 175 °C, immediately followed by an exothermic decomposition beginning at ~185 °C.[15] The TGA data corroborates this, showing the first mass loss step starts at ~180 °C. The TGA-MS data confirms this step is the loss of CO₂ (m/z=44), corresponding to the first decarboxylation event. The exothermic nature of this decomposition is a critical safety finding.

-

Second Decarboxylation: A second distinct mass loss of ~22% begins around 250 °C, which is also identified as the evolution of CO₂. This indicates a sequential loss of the two carboxylic acid groups.

-

Dehydrochlorination: The third mass loss step at ~320 °C corresponds to the loss of HCl, as confirmed by the detection of ions at m/z 36 and 38.

-

Final Degradation: Above 400 °C, further mass loss is attributed to the fragmentation of the resulting 2-chloropyridine ring.

This correlated data allows for the construction of a detailed degradation pathway, as visualized below.

Caption: Proposed thermal degradation pathway for the title compound.

Conclusion and Best Practices

The thermal stability of this compound can be thoroughly and reliably characterized using a combination of TGA, DSC, and TGA-MS. The hypothetical data suggest a multi-step degradation initiated by decarboxylation at approximately 180 °C, which is an exothermic process. This is a critical piece of information for process chemists, highlighting the need for careful temperature control during any manufacturing step involving this compound.

For professionals in drug development, we recommend the following best practices:

-

Always screen thermal stability early: Perform TGA and DSC screening on all key intermediates as a standard procedure.

-

Investigate exotherms: Any exothermic decomposition warrants a more detailed investigation, potentially including advanced techniques like Accelerating Rate Calorimetry (ARC) to assess runaway reaction potential.

-

Correlate techniques: Never rely on a single technique. The synergistic use of TGA, DSC, and Evolved Gas Analysis provides a complete and trustworthy stability profile.

-

Document everything: Maintain detailed records of experimental conditions and results to support regulatory filings and ensure process reproducibility.

By following the principles and protocols outlined in this guide, researchers can ensure the safe and efficient use of this compound and build a foundation of quality and safety into their drug development programs.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. s4science.at [s4science.at]

- 9. torontech.com [torontech.com]

- 10. mt.com [mt.com]

- 11. Quantitative Analysis by Thermogravimetry-Mass Spectrum Analysis for Reactions with Evolved Gases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epfl.ch [epfl.ch]

- 13. qualitest.ae [qualitest.ae]

- 14. m.youtube.com [m.youtube.com]

- 15. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Reactivity of Carboxylic Acid Groups in 2-Chloropyridine-3,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Synthetic Potential of a Versatile Heterocyclic Building Block

2-Chloropyridine-3,4-dicarboxylic acid, a polysubstituted pyridine derivative, presents a fascinating case study in regioselective reactivity. The strategic placement of two carboxylic acid groups, influenced by the electronic and steric effects of a chlorine atom and the pyridine nitrogen, offers a rich landscape for selective chemical transformations. This guide, intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, provides a comprehensive exploration of the differential reactivity of the carboxylic acid moieties in this versatile scaffold. By understanding the underlying principles governing its chemical behavior, scientists can unlock its full potential in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

Structural and Electronic Landscape: A Tale of Two Carboxyls

The reactivity of the carboxylic acid groups at the C3 and C4 positions of this compound is dictated by a confluence of electronic and steric factors. A thorough understanding of these influences is paramount for predicting and controlling the outcomes of chemical reactions.

Inductive and Resonance Effects

The pyridine ring, being an electron-deficient aromatic system, exerts a net electron-withdrawing effect on its substituents. This effect is further amplified by the presence of a highly electronegative chlorine atom at the C2 position. The combined inductive effects of the pyridine nitrogen and the chlorine atom significantly influence the acidity of the two carboxylic acid groups.

The carboxylic acid at the C3 position is in closer proximity to both the nitrogen atom and the chlorine atom. Consequently, it experiences a stronger electron-withdrawing inductive effect, leading to a greater polarization of the O-H bond and an increase in its acidity. Conversely, the carboxylic acid at the C4 position is further removed from these electron-withdrawing centers, resulting in a comparatively lower acidity.

Resonance effects also play a role, albeit a more complex one. The lone pairs on the oxygen atoms of the carboxylates can participate in resonance with the pyridine ring, but the electron-withdrawing nature of the ring and the chlorine atom diminishes the extent of this delocalization.

Steric Considerations

Steric hindrance is another critical factor influencing the accessibility of the two carboxylic acid groups to incoming reagents. The C3-carboxylic acid is flanked by the chlorine atom at C2 and the carboxylic acid at C4, creating a more sterically crowded environment compared to the C4-carboxylic acid. This steric congestion can hinder the approach of bulky reagents, potentially favoring reactions at the less hindered C4 position under certain conditions.

Differential Acidity: The Key to Selectivity

For the parent compound, pyridine-3,4-dicarboxylic acid (cinchomeronic acid), the reported pKa values are approximately 2.4 for the first dissociation and 4.8 for the second[1]. The pKa of 2-chloropyridine-3-carboxylic acid (2-chloronicotinic acid) is reported to be 2.54. This value highlights the significant acidifying effect of the adjacent chlorine atom and pyridine nitrogen.

Based on these data, we can confidently predict that the C3-carboxylic acid in this compound will be the more acidic of the two, with an estimated pKa1 value likely below 2.5. The second dissociation, corresponding to the C4-carboxylic acid, will have a higher pKa2 value, likely in the range of 4.5-5.0.

This significant difference in acidity can be exploited to achieve selective deprotonation and subsequent functionalization. By carefully controlling the stoichiometry of the base, it is possible to selectively deprotonate the more acidic C3-carboxylic acid, leaving the C4-carboxylic acid protonated and less reactive towards certain reagents.

Table 1: Estimated pKa Values and Key Influencing Factors

| Carboxylic Acid Position | Estimated pKa | Primary Electronic Influence | Steric Hindrance |

| C3-COOH | < 2.5 | Strong inductive effect from adjacent Cl and pyridine N | High |

| C4-COOH | 4.5 - 5.0 | Weaker inductive effect | Low |

Regioselective Functionalization: A Synthetic Playground

The differential reactivity of the carboxylic acid groups opens up a plethora of possibilities for regioselective synthesis, allowing for the preparation of mono-functionalized derivatives.

Selective Mono-esterification

The selective formation of a mono-ester is a valuable transformation, providing a handle for further synthetic manipulations. Two primary strategies can be envisioned for the selective esterification of this compound.

Strategy 1: Exploiting Differential Acidity

This approach relies on the selective activation of the more acidic C3-carboxylic acid. By using a limited amount of a coupling agent in the presence of a base, it is possible to preferentially form the activated species at the C3 position, which can then react with an alcohol to yield the corresponding mono-ester.

Strategy 2: Leveraging Steric Hindrance

In reactions involving bulky alcohols or esterification reagents, the less sterically hindered C4-carboxylic acid may be preferentially targeted. This strategy is particularly useful when the desired product is the C4-ester.

Experimental Protocol: Selective Mono-esterification via Acid Chloride Formation

Objective: To selectively synthesize the methyl ester at the C3 position of this compound.

Causality: This protocol leverages the higher reactivity of the more acidic C3-carboxylic acid to form the mono-acid chloride, which then reacts with methanol. By using a controlled amount of thionyl chloride at a low temperature, the formation of the di-acid chloride is minimized.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol (MeOH)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.0-1.1 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours, or until the evolution of HCl gas ceases.

-

Cool the reaction mixture back to 0 °C and slowly add anhydrous methanol (1.5 eq).

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the effervescence stops.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired mono-ester.